Cephalexin Impurity C

Description

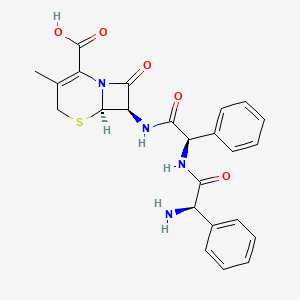

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t16-,17-,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWHDOPHWKBQHB-YTSMVRMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858304 | |

| Record name | (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72528-40-6 | |

| Record name | Phenylglycylcefalexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072528406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLGLYCYLCEFALEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG7UX7FFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Cephalexin Impurity C Formation

Formation During Cephalexin (B21000) Synthesis and Manufacturing

Both chemical and enzymatic synthesis methods for Cephalexin are susceptible to the formation of impurities. google.comgoogle.com Cephalexin Impurity C arises during the semi-synthetic preparation of the antibiotic. researchgate.net The core reaction in either method involves the acylation of the 7-amino group of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated form of D-phenylglycine. mdpi.comnih.gov

Traditional chemical synthesis of Cephalexin often employs aggressive reagents and conditions, which can lead to a variety of side reactions. The complex nature of these reactions makes the process prone to the generation of numerous byproducts and isomers. google.com

This compound is a classic example of a di-acylation or condensation byproduct. Its formation occurs when a molecule of the activated D-phenylglycine side chain reacts with the primary amino group on the phenylglycyl side chain of an already formed Cephalexin molecule. This secondary acylation results in a di-peptide-like side chain attached to the 7-ADCA core.

This reaction pathway is a competitive side reaction to the primary synthesis. The likelihood of its occurrence increases significantly under certain process conditions. Research indicates that using a high molar excess of the activated acyl donor relative to the 7-ADCA nucleus, while intended to drive the main reaction to completion, can promote the formation of such byproducts. googleapis.com These impurities are often challenging to remove from the final product. googleapis.com The fundamental reaction is a condensation that forms a new amide bond, as illustrated below:

Cephalexin + Activated D-Phenylglycine → this compound

The purity and relative stoichiometry of the starting materials are fundamental to controlling the impurity profile of the final API. The primary reactants in Cephalexin synthesis are:

The Nucleus: 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). mdpi.com

The Side Chain: An activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME) or a Dane salt. google.comnih.gov

Impurities present in the starting materials can carry through the process or participate in side reactions. epo.org However, the most critical factor for the formation of this compound is the management of the highly reactive activated D-phenylglycine intermediate. An excess concentration of this acylating agent in the reaction mixture directly increases the probability of the secondary acylation of the Cephalexin product, leading to higher levels of Impurity C. google.comgoogleapis.com Therefore, precise control over the molar ratio of the reactants is a key parameter in minimizing the generation of this diacylated impurity.

Enzymatic synthesis, often positioned as a "greener" alternative to chemical synthesis, utilizes the enzyme Penicillin G Acylase (PGA) to catalyze the formation of Cephalexin under milder conditions. nih.govnih.gov This method also involves the coupling of 7-ADCA with an activated D-phenylglycine derivative, typically an ester or amide. wur.nl

The enzymatic synthesis of Cephalexin is a kinetically controlled process where the enzyme, PGA, facilitates the acylation of 7-ADCA. However, the enzyme is not perfectly specific and catalyzes several competing reactions simultaneously. The two most significant and well-documented side reactions are: nih.govwur.nl

Primary Hydrolysis: The hydrolysis of the activated acyl donor (e.g., PGME) into inactive D-phenylglycine.

Secondary Hydrolysis: The hydrolysis of the desired product, Cephalexin, back into its precursors, 7-ADCA and D-phenylglycine.

Table 1: Comparison of Cephalexin Synthesis Pathways and Impurity C Formation

| Synthesis Route | Key Reactants | Catalyst | Primary Reaction | Key Side Reactions Leading to Impurity C |

|---|---|---|---|---|

| Chemical | 7-ADCA, Activated D-Phenylglycine (e.g., Dane salt) | Chemical (e.g., mixed anhydride (B1165640) method) | Acylation of 7-ADCA | Di-acylation/Condensation of Cephalexin with excess activated side chain. |

| Enzymatic | 7-ADCA, Activated D-Phenylglycine (e.g., PGME) | Penicillin G Acylase (PGA) | PGA-catalyzed acylation of 7-ADCA | PGA-catalyzed acylation of the Cephalexin side-chain amine by the acyl-enzyme intermediate. |

Acylation Byproducts and Condensation Reactions

Enzymatic Synthesis and Impurity Profile Generation

Degradation-Induced Formation of this compound

Forced degradation studies are used to understand the stability of a drug substance under various stress conditions like heat, light, humidity, and pH extremes (acid/base hydrolysis). The typical degradation pathways for Cephalexin involve the cleavage of bonds, most notably the hydrolysis of the strained β-lactam ring, which is fundamental to its antibiotic activity. researchgate.netresearchgate.net

The formation of this compound, however, requires the formation of a new amide bond—a condensation reaction. This is mechanistically opposite to the hydrolytic reactions that characterize most degradation pathways. While some sources make general statements that impurities can be formed during degradation, the available scientific literature on Cephalexin degradation does not identify Impurity C as a significant degradant. researchgate.netiwaponline.com Instead, degradation typically leads to smaller molecules resulting from the breakdown of the parent structure. researchgate.netresearchgate.net It is noted that under certain conditions, such as processing at high temperatures, the generation of polymer-like materials can occur, which implies condensation reactions are possible. google.com Nevertheless, this compound is overwhelmingly recognized and controlled as a synthesis-related impurity rather than a product of degradation under normal storage or stress conditions.

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for β-lactam antibiotics like cephalexin, involving the cleavage of chemical bonds by water. nih.gov The stability of cephalexin is highly dependent on the pH of the solution, with both acidic and basic conditions promoting distinct hydrolytic reactions. typeset.ioacs.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, cephalexin demonstrates considerable instability. researchgate.netrjptonline.org Studies involving forced degradation with strong acids like hydrochloric acid (HCl) or sulfuric acid confirm that acidic environments promote the cleavage of the β-lactam ring, a critical component for the antibiotic's activity. researchgate.netnih.govresearchgate.net

The primary mechanism in acid-catalyzed hydrolysis involves protonation of the β-lactam nitrogen, which weakens the amide bond and facilitates nucleophilic attack by water. This leads to the opening of the four-membered β-lactam ring. Furthermore, the amide linkage at the C-7 position can also be hydrolyzed, which would release the D-phenylglycine side chain and the core nucleus, 7-amino-3-desacetoxymethylcephalosporanic acid (7-ADCA). nih.gov The formation of this compound under these conditions is hypothesized to occur through subsequent condensation reactions between these degradation intermediates. For instance, a hydrolyzed D-phenylglycine molecule could potentially acylate the 7-amino group of another cephalexin molecule or a 7-ADCA intermediate, leading to the complex structure of Impurity C. Research has shown that cephalexin exhibits significant degradation when exposed to 1 M HCl. researchgate.net

Base-Catalyzed Hydrolysis

Cephalexin is also highly susceptible to degradation in alkaline environments. researchgate.netnih.gov Base-catalyzed hydrolysis primarily targets the β-lactam ring, which is readily attacked by hydroxide (B78521) ions. This nucleophilic attack results in the rapid and irreversible opening of the ring, leading to the formation of inactive cephalosporoic acid derivatives.

The rate of degradation is significant in the presence of bases such as sodium hydroxide (NaOH). researchgate.netscispace.com While the primary degradation product is the ring-opened structure, the complex environment created by the presence of various degradation intermediates can facilitate the formation of other impurities. Similar to the acid-catalyzed pathway, the generation of this compound in basic media likely involves the condensation of cephalexin molecules with its own degradation products, such as phenylglycine, which may be formed through the hydrolysis of the side chain. Studies have utilized NaOH at concentrations ranging from 0.01 M to 0.1 M to induce and study these degradation pathways. nih.govscispace.com

| Condition | Reagent | Observation | Potential Impurity C Formation |

|---|---|---|---|

| Acid-Catalyzed | 1 M HCl | Significant degradation, cleavage of β-lactam ring and C-7 side chain. researchgate.netnih.gov | Condensation of degradation intermediates like 7-ADCA and D-phenylglycine. |

| Base-Catalyzed | 0.01 M - 0.1 M NaOH | Rapid degradation via opening of the β-lactam ring. researchgate.netnih.gov | Condensation reactions involving cephalexin and its hydrolytic byproducts. |

Oxidative Degradation Mechanisms

Oxidative stress is another major factor contributing to the degradation of cephalexin. The sulfur atom within the dihydrothiazine ring is particularly susceptible to oxidation, which can trigger a cascade of reactions leading to various degradation products, including the potential formation of Impurity C. typeset.io

Peroxide-Induced Oxidation

Forced degradation studies commonly employ hydrogen peroxide (H₂O₂) to simulate oxidative conditions. researchgate.netnih.gov Cephalexin shows a high degree of susceptibility to peroxide-induced degradation. researchgate.net The primary reaction involves the oxidation of the thioether group in the dihydrothiazine ring to form a sulfoxide. This initial oxidation can alter the electronic structure of the molecule, potentially making other sites, such as the β-lactam ring, more vulnerable to subsequent reactions.

The formation of this compound under these conditions suggests that oxidative pathways are more complex than simple sulfoxidation. The generation of radical species from the decomposition of hydrogen peroxide can initiate a variety of degradation reactions. typeset.io These reactive species can abstract protons or add to the molecule, leading to fragmentation and the formation of reactive intermediates that can then combine to form the larger structure of Impurity C. Studies have noted that cephalexin degradation is more pronounced in the presence of 3% H₂O₂ compared to other stress conditions like acid or thermal degradation. nih.govscispace.com

Metal Ion-Catalyzed Oxidation

The presence of metal ions can significantly catalyze the oxidative degradation of cephalexin. researchgate.net Metal ions, such as ferric chloride (FeCl₃), can act as catalysts in Fenton-like reactions, promoting the generation of highly reactive hydroxyl radicals (•OH) from residual peroxides or dissolved oxygen. nih.govcapes.gov.br These radicals are potent, non-selective oxidizing agents that can attack various parts of the cephalexin molecule. typeset.io

The mechanism involves the formation of a complex between the metal ion and the cephalexin molecule, which facilitates electron transfer and subsequent oxidation. tandfonline.com This can lead to the cleavage of the β-lactam and dihydrothiazine rings, as well as modifications to the side chain. The resulting pool of reactive fragments and intermediates provides the necessary building blocks for the synthesis of more complex impurities like Impurity C. Forced degradation studies have specifically included metal ions to evaluate these pathways, confirming their significant impact on cephalexin stability. researchgate.netresearchgate.net

Photolytic Degradation Processes

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of cephalexin. iwaponline.com Photolytic degradation occurs when the molecule absorbs photons, promoting it to an excited electronic state. This excess energy can be dissipated through various chemical reactions, leading to the formation of degradation products. iwaponline.com

Studies have shown that cephalexin degrades upon exposure to UV light (e.g., at 365 nm). nih.govscispace.com The degradation mechanism under photolytic stress can involve several processes, including photo-oxidation. researchgate.net The absorbed light energy can facilitate the formation of reactive oxygen species, similar to oxidative degradation pathways, which then attack the antibiotic molecule. It has been observed that photolysis can lead to oxidized species while conserving the core ring structure, which could be a precursor step to more complex reactions. researchgate.net The formation of this compound in photostability studies indicates that light exposure can trigger not only simple cleavage but also intermolecular condensation reactions. researchgate.net While some studies suggest cephalexin is relatively stable under specific light conditions, others report significant degradation, highlighting the dependency on the specific wavelength and intensity of the light source. researchgate.netnih.gov

| Pathway | Stress Agent | Key Mechanism | Impurity C Relevance |

|---|---|---|---|

| Peroxide-Induced Oxidation | 3% H₂O₂ | Oxidation of the sulfur atom to sulfoxide; generation of radical species. researchgate.netnih.gov | Formation and subsequent reaction of reactive intermediates. |

| Metal Ion-Catalyzed Oxidation | FeCl₃ | Catalysis of Fenton-like reactions, generating hydroxyl radicals (•OH). researchgate.netnih.gov | Accelerated fragmentation and recombination of cephalexin molecules. |

| Photolytic Degradation | UV Light (e.g., 365 nm) | Excitation by photons leading to photo-oxidation and other reactions. nih.govresearchgate.net | Light-induced formation of reactive intermediates that can undergo condensation. |

UVA and UVC Irradiation Effects

The degradation of cephalexin under photolytic stress has been a subject of multiple studies, although the direct formation of Impurity C through this pathway is not explicitly detailed in the available literature. Research indicates that cephalexin in solution is susceptible to degradation by both UVA and UVC light.

Forced degradation studies using UV light at a wavelength of 365 nm (UVA) have confirmed that cephalexin undergoes photolysis. researchgate.net Similarly, UVC irradiation has been shown to be effective in breaking down the cephalexin molecule, often through processes that generate free radicals. researchgate.net While one study noted that solid-form cephalexin is generally stable when exposed to ultraviolet light in the 300–800 nm range, its stability in solution is markedly lower. researchgate.net

The primary mechanisms described for photolytic degradation involve photo-oxidation, which can cleave the molecule into smaller fragments. researchgate.net The formation of this compound, however, requires a different pathway involving the generation of a phenylglycyl group from one molecule of cephalexin and its subsequent acylation of another intact cephalexin molecule. The reviewed scientific literature does not provide a direct mechanistic link showing that UVA or UVC irradiation is a primary pathway for the formation of this compound.

| Stress Condition | Parameters | Observation | Reference |

|---|---|---|---|

| Photolysis | UV light at 365 nm | Caused degradation, but less than oxidative or thermal stress. | researchgate.net |

| Photolytic Treatment | 2.4 klux h and 400 W h/m² (UV/Vis) | Cephalexin in solid form was generally stable. | researchgate.net |

| Photo-degradation | ICH guidelines | Degradation products were successfully separated from the pure drug. | researchgate.netresearchgate.net |

Thermal Degradation Processes

Thermal stress is a significant factor in the degradation of cephalexin and a plausible pathway for the formation of this compound. While cephalexin may be stable at moderate temperatures, forced degradation studies confirm its breakdown under conditions of dry heat. researchgate.netresearchgate.net One investigation noted that while cephalexin is generally stable at temperatures up to 60°C, degradation pathways are initiated at higher temperatures. researchgate.net

The formation of this compound is recognized as a potential issue arising from the manufacturing process or subsequent degradation. researchgate.net A plausible mechanistic pathway for its formation under thermal stress involves the hydrolysis of the amide side chain of a cephalexin molecule. This initial degradation step would yield D-phenylglycine. This reactive degradation product can then participate in an acylation reaction with the 7-amino group of an intact cephalexin molecule, resulting in the formation of D-Phenylglycyl Cephalexin, or Impurity C. While this mechanism is chemically sound and consistent with the structure of the impurity, direct, detailed studies outlining the kinetics and specific conditions of this thermal pathway are not extensively covered in the reviewed literature.

| Stress Condition | Parameters | Observation | Reference |

|---|---|---|---|

| Dry Heat | Not specified | Cephalexin undergoes degradation. | researchgate.net |

| Thermal Treatment | Up to 60°C | Cephalexin was found to be generally stable. | researchgate.net |

Advanced Analytical Strategies for Quantification and Profiling of Cephalexin Impurity C

Chromatographic Methodologies for Impurity Separation and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of impurities in pharmaceutical substances. Their high resolving power enables the separation of closely related compounds, such as the active pharmaceutical ingredient (API) and its impurities.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quality control of Cephalexin (B21000). Its versatility allows for the development of specific methods to resolve and quantify various impurities, including Cephalexin Impurity C.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Cephalexin and its impurities. magtechjournal.comresearchgate.net The development of a robust RP-HPLC method involves the careful selection and optimization of several parameters to achieve adequate separation.

A typical RP-HPLC method for Cephalexin impurity profiling utilizes a C18 column. researchgate.netajrconline.orgresearchgate.net The mobile phase often consists of a buffer solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). magtechjournal.comresearchgate.net The pH of the buffer is a critical parameter that influences the retention and peak shape of the analytes. For instance, a phosphate (B84403) buffer with a pH of around 5.0 has been used effectively. magtechjournal.com The selection of the detection wavelength is also crucial for sensitivity; 254 nm is a commonly used wavelength for the detection of Cephalexin and its related substances. ajrconline.orgresearchgate.netnih.gov

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific. researchgate.net This includes assessing parameters like linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Example of RP-HPLC Method Parameters for Cephalexin Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net |

| Mobile Phase | Phosphate buffer (pH 5.0) - Acetonitrile (Gradient Elution) magtechjournal.com |

| Flow Rate | 1.0 mL/min researchgate.netajrconline.org |

| Detection | UV at 254 nm ajrconline.orgresearchgate.netnih.gov |

| Injection Volume | 10 µL researchgate.netresearchgate.net |

| Column Temp. | 35 °C ajrconline.org |

This table presents a generalized set of parameters. Specific methods may vary based on the exact impurity profile and analytical goals.

Ultra-Fast Liquid Chromatography (UFLC), a variant of HPLC that utilizes columns with smaller particle sizes (sub-2 µm), offers significant advantages in terms of speed and efficiency. ajrconline.org This technique can dramatically reduce analysis time without compromising separation quality.

A stability-indicating UFLC method has been developed for the estimation of impurities in Cephalexin. ajrconline.org This method can effectively separate Cephalexin from its degradation products and impurities in a much shorter timeframe compared to conventional HPLC. For example, a UFLC method might have a run time of just 6 minutes. nih.gov

Table 2: Comparison of a Conventional HPLC and a UFLC Method for Cephalexin Analysis

| Parameter | Conventional HPLC | UFLC |

| Column Particle Size | 5 µm researchgate.net | < 2 µm ajrconline.org |

| Typical Run Time | > 10 minutes | ~ 6 minutes nih.gov |

| Benefit | Robust and widely used | Faster analysis, higher throughput |

For complex samples containing multiple impurities with varying polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. In such cases, gradient elution is employed. mastelf.com Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. mastelf.com

Optimizing the gradient program is crucial for resolving all impurities from the main peak and from each other. mastelf.com This involves adjusting the initial and final solvent compositions, the gradient steepness, and the duration of any isocratic holds. mastelf.com A well-optimized gradient can significantly improve peak resolution and shape for a complex mixture of Cephalexin and its impurities. capes.gov.br For instance, a gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more strongly retained impurities. tsijournals.com

Ultra-Fast Liquid Chromatography (UFLC) for Rapid Analysis

Hyphenated Chromatographic Techniques

To gain more comprehensive information about the impurities, chromatographic systems are often coupled with powerful detectors, a practice known as hyphenation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. researchgate.net This technique is invaluable for the identification and characterization of unknown impurities. capes.gov.br

Following separation by the LC system, the eluent is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data for the individual components. This information can be used to determine the molecular weight of an impurity and, through fragmentation analysis (MS/MS), to elucidate its structure. researchgate.net LC-MS has been successfully used to identify degradation products of Cephalexin under various stress conditions. researchgate.net This technique provides a high degree of certainty in impurity identification, which is essential for understanding the degradation pathways of the drug and for ensuring the safety of the pharmaceutical product. capes.gov.br

Liquid Chromatography-Diode Array Detection (LC-PDA) for Spectral Purity Assessment

Liquid Chromatography coupled with a Photodiode Array Detector (LC-PDA) is a powerful technique for the analysis of this compound, offering significant advantages in assessing the spectral and chromatographic purity of the peak. Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, the PDA detector acquires spectra across a range of wavelengths simultaneously for every point in the chromatogram. nih.gov This capability is crucial for impurity profiling.

For this compound, the primary application of LC-PDA is the evaluation of peak homogeneity. nih.gov This is performed to confirm that the chromatographic peak corresponding to Impurity C does not mask any co-eluting species, such as other impurities or degradation products. The spectral data collected across the peak can be used to calculate a peak purity index. A homogeneous peak will exhibit a consistent spectrum from the upslope to the downslope. Any significant variation in the spectra would indicate the presence of a co-eluting component, rendering the quantification of Impurity C inaccurate. nih.gov

Advanced software analysis of the PDA data can generate three-dimensional spectrochromatograms, contour maps, and first-derivative spectra. nih.govcapes.gov.br These visualization tools provide an in-depth view of the spectral characteristics of the peak, allowing analysts to confidently confirm the identity and purity of the this compound peak. nih.gov Detection is often carried out at the maximum absorbance wavelength for cephalosporins, such as 254 nm or 260 nm, to ensure high sensitivity. nih.govajrconline.org

Other Chromatographic Techniques in Impurity Analysis

High-Performance Thin-Layer Chromatography (HPTLC) serves as a viable alternative and complementary technique to HPLC for the analysis of this compound. It is noted for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. researchgate.netuni-giessen.de

In the context of Cephalexin and its impurities, the method typically employs HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. researchgate.netresearchgate.net A key aspect of method development is the selection of an appropriate mobile phase that can effectively separate Impurity C from Cephalexin and other related substances. A representative solvent system for cephalosporins might consist of a mixture such as Ethyl Acetate: Methanol: Ammonia (6:4:1, v/v/v). researchgate.net After development, the plate is dried, and the separated spots are visualized under UV light.

Quantification is achieved through densitometric scanning in absorbance mode at a specific wavelength, commonly 260 nm or 265 nm for cephalosporins. researchgate.netnih.gov The densitometer measures the absorbance of the spot corresponding to Impurity C, and the response is correlated to its concentration using a calibration curve. This technique can effectively resolve the drug from its degradation products, making it suitable for stability-indicating assays. researchgate.net

Validation of Analytical Methods for this compound Determination

Validation of the analytical method is a mandatory process to ensure that the procedure is suitable for its intended purpose of quantifying this compound. The validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses various parameters including specificity, linearity, range, accuracy, and precision. nih.goviajps.com

Assessment of Specificity (Separation from Co-eluting Components)

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., placebo or excipients). sysrevpharm.orginformahealthcare.com To demonstrate specificity for this compound, a placebo or blank solution is analyzed to show that there are no interfering peaks at the retention time of the impurity. ajrconline.org

Furthermore, forced degradation studies are conducted on Cephalexin to generate potential degradation products. The sample is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.net The stressed samples are then analyzed to prove that Impurity C is well-resolved from the main drug peak and all generated degradation products. The use of a PDA detector is instrumental in confirming specificity by providing peak purity data, which ensures the absence of co-eluting peaks. nih.govnih.gov

Evaluation of Linearity and Range

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijraps.in For this compound, linearity is typically evaluated by preparing a series of solutions at different concentrations, often ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. ajrconline.org These solutions are injected into the chromatograph, and a calibration curve is generated by plotting the peak area response against the concentration.

The relationship is statistically evaluated by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line. researchgate.neterpublications.com A correlation coefficient value close to 1.0 (typically >0.999) indicates a strong linear relationship. nih.goverpublications.com

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.78 (LOQ) | 18,540 |

| 2.5 | 59,950 |

| 5.0 | 119,800 |

| 7.5 | 181,200 |

| 10.0 | 240,500 |

| 12.5 | 301,150 |

| Statistical Analysis | |

| Slope | 23985 |

| Y-Intercept | 1650 |

| Correlation Coefficient (r²) | 0.9998 |

This table contains generated data for illustrative purposes, based on typical validation results. nih.govajrconline.orgresearchgate.net

Determination of Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is commonly determined using a recovery study, where a known amount of this compound standard is spiked into a sample matrix (e.g., a placebo or a sample of the bulk drug) at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). ijraps.in The samples are analyzed, and the percentage of the spiked amount that is recovered is calculated. High recovery values, typically between 98% and 102%, indicate an accurate method. ijraps.inscispace.com

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, such as on different days or with different analysts or equipment. researchgate.net For impurity analysis, the %RSD should typically be less than 2.0%. nih.govresearchgate.net

Table 2: Accuracy and Precision Data for this compound

| Concentration Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|---|

| Level 1 (50%) | 5.0 | 4.96 | 99.2% | 1.1% |

| Level 2 (100%) | 10.0 | 10.05 | 100.5% | 0.8% |

| Level 3 (150%) | 15.0 | 14.88 | 99.2% | 1.3% |

This table contains generated data for illustrative purposes, based on typical validation results. ajrconline.orgijraps.inresearchgate.netscispace.com

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, establishing these limits is crucial for ensuring that even trace amounts are accurately monitored in the Cephalexin API and its formulations.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. nih.gov Method validation studies for Cephalexin often determine the LOD and LOQ for its related impurities, including Impurity C. These values are typically established based on the signal-to-noise ratio (S/N) of the chromatogram, where an S/N of 3:1 is common for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

While specific values can vary depending on the exact chromatographic conditions, instrumentation, and laboratory, published research provides representative data. For instance, a reversed-phase HPLC (RP-HPLC) method developed for Cephalexin and its impurities might establish an LOD of 0.05 µg/mL and an LOQ of 0.165 µg/mL for the main compound, with similar levels expected for its impurities under optimized conditions. researchgate.netresearchgate.net Another study reported an LOD of 0.5 µg/mL and an LOQ of 1.65 µg/mL for Cephalexin using an RP-HPLC method. gsconlinepress.com The specific LOD and LOQ for Impurity C would be determined during the validation of a stability-indicating assay method designed to separate all known related substances. ajrconline.orgtsijournals.com

Table 1: Representative LOD and LOQ values from HPLC-based methods for Cephalexin analysis

| Parameter | Reported Value (Method 1) | Reported Value (Method 2) | Acceptance Criteria (Typical) |

| LOD | 0.05 µg/mL researchgate.netresearchgate.net | 0.5 µg/mL gsconlinepress.com | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | 0.165 µg/mL researchgate.netresearchgate.net | 1.65 µg/mL gsconlinepress.com | Signal-to-Noise Ratio ≥ 10:1 |

Note: These values are for Cephalexin and serve as representative examples. Specific values for Impurity C would be determined in dedicated method validation studies.

Assessment of Robustness and Ruggedness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For the analysis of this compound, robustness is typically assessed by intentionally varying critical HPLC parameters and observing the effect on the results. ajrconline.org These parameters often include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min or ±0.2 mL/min). researchgate.netresearchgate.netgsconlinepress.comerpublications.com

pH of the mobile phase buffer (e.g., ±0.2 units). researchgate.netresearchgate.netgsconlinepress.comajrconline.org

Column temperature (e.g., ±5 °C). ajrconline.org

Wavelength of UV detection (e.g., ±2 nm or ±4 nm). researchgate.netresearchgate.netgsconlinepress.comrjptonline.org

Mobile phase composition (e.g., altering the ratio of organic solvent by ±5%). rjptonline.org

The results of these variations are evaluated against system suitability criteria, such as peak resolution, tailing factor, and the relative standard deviation (%RSD) of the measurements. A method is considered robust if these parameters remain within acceptable limits, ensuring its transferability and consistent performance. researchgate.netgsconlinepress.comajrconline.org

Ruggedness is evaluated by comparing results from different analysts, on different instruments, or using different batches of columns. ajrconline.org The %RSD between the datasets is calculated to demonstrate the method's reproducibility under these varying conditions. For example, a study might report that the resolution between impurities and Cephalexin is not significantly changed and the tailing factor remains consistent across different analysts and systems. ajrconline.org

Table 2: Example of Robustness Parameter Variation for HPLC Analysis

| Parameter | Variation | Observation | Result |

| Flow Rate | ± 0.2 mL/min ajrconline.org | No significant impact on separation or sensitivity. ajrconline.org | Robust |

| Mobile Phase pH | ± 0.2 units researchgate.netajrconline.org | Chromatographic performance not affected. ajrconline.org | Robust |

| Column Temperature | ± 5 °C ajrconline.org | Reproducibility and separation maintained. ajrconline.org | Robust |

Comprehensive Impurity Profiling Approaches

Beyond simple quantification, a thorough understanding of the entire impurity profile of a drug substance is essential. This involves the detection, identification, and characterization of all potential impurities, including isomers, degradation products, and process-related substances like this compound.

Multidimensional Analytical Strategies for Cephalexin Impurities

To resolve the complex mixtures often encountered in pharmaceutical impurity profiling, one-dimensional chromatography may not be sufficient. Multidimensional analytical strategies, which combine different separation or detection techniques, provide enhanced resolution and characterization capabilities. capes.gov.brresearchgate.net

A powerful approach is the coupling of liquid chromatography with mass spectrometry (LC-MS). capes.gov.brresearchgate.netresearchgate.net High-performance liquid chromatography with photodiode array (HPLC-PDA) detection can first be used to separate and quantify impurities based on their UV absorbance. capes.gov.brresearchgate.net Subsequently, LC-MS and tandem mass spectrometry (LC-MS/MS) can provide molecular weight and structural information, which is crucial for the unambiguous identification of impurities like Impurity C. researchgate.netresearchgate.net This hyphenated technique is invaluable for distinguishing between process-related impurities and degradation products. capes.gov.brresearchgate.net

Orthogonal analytical methods, which employ different separation principles, can also be used. gcms.cznih.gov For instance, a reversed-phase HPLC method could be complemented by an ion-exchange chromatography method or capillary electrophoresis to ensure that no impurities are co-eluting and going undetected. nih.govnih.gov The use of two-dimensional liquid chromatography (2D-LC) is another advanced strategy that significantly increases peak capacity, allowing for the separation of closely related impurities in complex samples. nih.gov

Integration of Analytical Data for Holistic Impurity Understanding

A holistic understanding of the impurity profile is achieved by integrating data from multiple analytical sources. capes.gov.brthermofisher.com This involves combining the quantitative results from validated HPLC methods with the qualitative, structural information obtained from techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. capes.gov.brresearchgate.netresearchgate.net

This integrated approach is a cornerstone of modern pharmaceutical development, often framed within the Quality by Design (QbD) paradigm. By understanding how different process parameters or stress conditions (e.g., heat, light, pH) affect the formation of specific impurities like this compound, manufacturing processes can be designed to minimize their presence. tsijournals.comresearchgate.net

For example, data from forced degradation studies, where the drug substance is exposed to harsh conditions, helps to identify potential degradation products. researchgate.net The analytical data from these studies, when combined with the impurity profile of routine production batches, provides a complete picture of all relevant impurities. researchgate.net This comprehensive dataset supports the establishment of appropriate specifications and control strategies, ensuring the consistent quality and safety of Cephalexin.

Degradation Kinetics and Stability Profile of Cephalexin Impurity C

Forced Degradation Studies on Cephalexin (B21000) and Impurity C Generation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Cephalexin has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.net These studies have confirmed that Cephalexin Impurity C is one of the degradation products formed under such stresses. ajrconline.org

While many studies confirm the formation of Impurity C, specific quantitative data on its percentage yield from the degradation of the parent compound is not always detailed. The following sections summarize the observed degradation of cephalexin under various stress conditions where Impurity C has been identified as a resultant impurity. ajrconline.org

Under acidic conditions, cephalexin undergoes hydrolysis, leading to the formation of several degradation products, including Impurity C. In a notable study, cephalexin was subjected to acidic stress using 0.1N hydrochloric acid (HCl) at 70°C for three hours. This resulted in a 15% degradation of the parent cephalexin molecule. ajrconline.org A stability-indicating method developed to analyze the stressed samples confirmed its capability to separate cephalexin from its degradation products, including Impurity C (referred to as CC in the study). ajrconline.org

Table 1: Cephalexin Degradation under Acidic Stress

| Stress Condition | Reagent | Temperature | Duration | % Cephalexin Degradation |

|---|

Alkaline hydrolysis of cephalexin is another significant degradation pathway. When exposed to 1N sodium hydroxide (B78521) (NaOH) at room temperature, cephalexin showed immediate degradation. ajrconline.org Analysis of the sample right after exposure revealed a 2% degradation of cephalexin. ajrconline.org Impurity C is a known product of these conditions, and analytical methods have been validated to ensure its separation from the parent drug peak. ajrconline.org

Table 2: Cephalexin Degradation under Alkaline Stress

| Stress Condition | Reagent | Temperature | Duration | % Cephalexin Degradation |

|---|

Oxidative stress is a critical factor in the stability of cephalexin. Exposure of a cephalexin solution to 1% hydrogen peroxide (H₂O₂) resulted in 6% degradation of the active ingredient. ajrconline.org Studies have successfully identified and separated multiple degradation products formed under these conditions, which include oxidized species and Impurity C. ajrconline.orgqcchemical.com

Table 3: Cephalexin Degradation under Oxidative Stress

| Stress Condition | Reagent | Temperature | Duration | % Cephalexin Degradation |

|---|

The stability of cephalexin in its solid form under thermal stress has been evaluated. When the drug product was subjected to dry heat at 100°C for 22 hours, a 3% degradation was observed. ajrconline.org In other studies, thermodegradation was found to induce the rupture of the bioactive β-lactam moiety. qcchemical.com Impurity C is among the degradants monitored in thermal stability studies.

Table 4: Cephalexin Degradation under Thermal Stress

| Stress Condition | Method | Temperature | Duration | % Cephalexin Degradation |

|---|

Photostability studies are crucial for determining appropriate packaging and storage conditions. Exposing cephalexin to UV light for 54 hours resulted in a minor degradation of 0.06%. ajrconline.org Research using UVA light has revealed the formation of oxidized species, while other studies have identified Impurity C as a potential photolytic degradant. qcchemical.comnih.gov

Table 5: Cephalexin Degradation under Photolytic Stress

| Stress Condition | Method | Light Source | Duration | % Cephalexin Degradation |

|---|

Thermal Stress Conditions and Observed Degradation

Kinetic Modeling of this compound Formation and Degradation

The formation of this compound is a direct consequence of the degradation of the parent cephalexin molecule. Therefore, the kinetic modeling of Impurity C formation is intrinsically linked to the degradation kinetics of cephalexin.

The pseudo-first-order model is described by the equation: ln(C/C₀) = -kt where:

C is the concentration of cephalexin at time t

C₀ is the initial concentration of cephalexin

k is the pseudo-first-order rate constant

t is the time

Half-Life Calculations in Various Conditions

The half-life of this compound is not explicitly reported. The half-life of the parent drug, cephalexin, is approximately 49.5 minutes in a fasted state. drugbank.com In studies of cephalexin degradation under specific conditions, such as in the presence of UV-C radiation and certain catalysts, the half-life of cephalexin can be as short as 35 seconds. researchgate.net The stability of Impurity C is inherently dependent on the conditions that lead to its formation and subsequent degradation.

Elucidation of Environmental and Storage Condition Effects

The formation and stability of this compound are significantly influenced by various environmental and storage factors, including pH, solvent systems, temperature, humidity, and light exposure.

Influence of pH and Solvent Systems on Impurity Levels

The pH of the solution is a critical factor in the degradation of cephalexin and the formation of its impurities. Cephalexin is a zwitterionic molecule with pKa values of approximately 2.5 and 7.0. drugs.com The degradation of cephalexin is accelerated in both acidic and alkaline conditions. nih.gov Specifically, cephalexin demonstrates increased degradation in alkaline environments. nih.gov The isoelectric point of cephalexin is between pH 4.5 and 5, a range where it may exhibit greater stability. fda.gov

The choice of solvent also impacts stability. Studies have shown that certain buffer systems, such as phosphate (B84403) buffers, can catalyze the degradation of cephalexin. nih.gov The use of organic solvents in analytical methods, such as methanol (B129727) and acetonitrile (B52724), is common for separating cephalexin from its impurities, including Impurity C. ajrconline.orgmagtechjournal.com

Interactive Table: Effect of Stress Conditions on Cephalexin Degradation

| Stress Condition | Exposure Time | Degradation (%) | Impurity C Formation |

| 0.1 M HCl | 45 min | Low | Not specified |

| 0.01 M NaOH | 45 min | Moderate | Not specified |

| 3% v/v H₂O₂ | 45 min | High | Not specified |

| Dry Heat (100°C) | 22 hours | 3 | Not specified |

| Humidity (25°C/90% RH) | 288 hours | 0.6 | Not specified |

| Visible Light | 290 hours | 0.2 | Not specified |

| UV Light | 54 hours | 0.06 | Not specified |

| Data derived from studies on Cephalexin degradation. nih.govajrconline.org |

Impact of Temperature and Humidity on Stability

Elevated temperatures accelerate the degradation of cephalexin and the formation of impurities. Forced degradation studies have shown that cephalexin degrades when subjected to dry heat at 100°C. ajrconline.org However, under controlled room temperature (20°C to 25°C), cephalexin tablets are considered stable. drugs.com One study found no significant degradation of cephalexin monohydrate suspension at -20, 4, and 25 °C over a 90-day period. nih.gov

High humidity also contributes to the degradation of cephalexin. A study on cephalexin capsules stored at 40°C and 90% relative humidity showed a significant loss of activity in some samples over 70 days. nih.gov Another study reported a 0.6% degradation when exposed to 25°C and 90% relative humidity for 288 hours. ajrconline.org

Effects of Light Exposure on Impurity Formation

Exposure to light, particularly UV radiation, can induce the degradation of cephalexin. nih.gov Photodegradation studies are a standard part of forced degradation testing to establish the stability-indicating nature of analytical methods. nih.gov While one study showed minimal degradation under visible (0.2%) and UV light (0.06%), another indicated that UV radiation exposure for 45 minutes led to severe degradation. nih.govajrconline.org The formation of various degradation products, which could include Impurity C, is expected under photolytic stress.

Mitigation and Control Strategies for Cephalexin Impurity C in Pharmaceutical Manufacturing

Process Development and Optimization for Impurity Minimization

Effective control of Cephalexin (B21000) Impurity C begins with a thorough understanding and optimization of the manufacturing process. Key areas of focus include the quality of raw materials, the conditions of the synthesis reaction, and the purification strategies employed.

The quality of starting materials is fundamental to controlling impurities in the final API. For Cephalexin synthesis, the primary raw materials are 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and an acylating agent, typically a derivative of D-phenylglycine. researchgate.netmdpi.com

Rigorous quality control of these raw materials is the first line of defense against the formation of Cephalexin Impurity C. This involves:

Supplier Qualification: Establishing stringent qualification programs for raw material suppliers to ensure consistent quality.

Incoming Material Testing: Implementing comprehensive analytical testing for each batch of raw materials to verify their identity, purity, and the absence of contaminants that could contribute to the formation of Impurity C. Quality control should accompany the process from the acquisition of raw material to the finished product. researchgate.net

Specification Setting: Defining clear and robust specifications for raw materials, including limits for known and potential impurities.

Controlling the quality of 7-ADCA is particularly crucial, as impurities in this starting material can carry through the synthesis process. mdpi.com Similarly, the purity of the D-phenylglycine derivative is critical to prevent side reactions that may lead to the formation of Impurity C.

Table 1: Key Quality Attributes for Raw Materials in Cephalexin Synthesis

| Raw Material | Key Quality Attributes | Rationale |

| 7-ADCA | Purity (≥98%), Specific Impurity Profile | High purity minimizes the presence of starting material impurities that could react to form new impurities. |

| D-phenylglycine derivative | Purity, Enantiomeric Purity | High chemical and enantiomeric purity prevents the formation of diastereomeric and other related impurities. |

The synthesis of Cephalexin is a complex process, and the reaction conditions must be carefully controlled to maximize the yield of the desired product while minimizing the formation of impurities like Impurity C. researchgate.net

The enzymatic synthesis of Cephalexin is highly sensitive to temperature and pH. researchgate.net The use of immobilized penicillin G acylase as a catalyst is a common practice. researchgate.net

Temperature: Lowering the reaction temperature can significantly increase the yield of Cephalexin. researchgate.net However, an optimal temperature must be determined to ensure a reasonable reaction rate. Operating at temperatures that are too high can lead to the degradation of the cephalosporin (B10832234) nucleus and increased impurity formation. mdpi.com For instance, some studies have shown that conducting the reaction at temperatures as low as -10°C can improve yield and reduce degradation. mdpi.compatsnap.com

pH: The pH of the reaction medium influences the activity and stability of the enzyme, as well as the solubility of the reactants and products. Maintaining an optimal pH is crucial for maximizing the synthesis-to-hydrolysis ratio, thereby reducing the formation of hydrolysis-related impurities. researchgate.net For the enzymatic acylation of 7-ADCA, a pH of around 6.2 to 7.0 is often maintained. google.com

Catalyst: The choice and handling of the catalyst are critical. In chemical synthesis, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) may be used. patsnap.com The concentration and activity of the catalyst must be optimized to ensure efficient conversion and minimize side reactions. For enzymatic synthesis, the properties and loading of the immobilized enzyme are key factors. researchgate.net

Table 2: Impact of Reaction Parameters on Cephalexin Synthesis and Impurity Formation

| Parameter | Effect of Sub-optimal Conditions | Recommended Control Strategy |

| Temperature | Increased degradation of β-lactam ring, higher impurity levels. mdpi.com | Operate at optimized low temperatures (e.g., -10°C to 20°C). mdpi.compatsnap.comgoogle.com |

| pH | Reduced enzyme activity, increased hydrolysis of product. researchgate.net | Maintain pH within the optimal range for the specific enzyme used (e.g., 6.2-7.0). google.com |

| Catalyst Concentration | Incomplete reaction or increased side reactions. patsnap.com | Optimize catalyst loading based on reaction kinetics. |

The choice of solvent is critical in both the reaction and purification steps. In the synthesis of Cephalexin, a mixture of water and an organic co-solvent is sometimes used to improve the solubility of the reactants. researchgate.net

Solvent Selection: The solvent system should be chosen to maximize the solubility of the reactants while minimizing the solubility of the product, which can aid in in situ product crystallization and removal. nih.gov The use of organic solvents must be carefully controlled to avoid the formation of solvent-related impurities. Some studies have explored the use of environmentally benign solvents.

Purification Techniques: After the reaction, the crude Cephalexin must be purified to remove unreacted starting materials, by-products, and impurities like Impurity C. Techniques such as adjusting the pH to the isoelectric point of Cephalexin can induce crystallization and separation. google.com Washing the crude product with suitable organic solvents can also be effective in removing certain impurities. google.combia.si

Crystallization is a powerful technique for purifying APIs and can be highly effective in removing impurities like this compound. bia.sirsc.org The success of crystallization depends on several factors, including solvent selection, supersaturation control, and seeding strategies. mt.com

Solvent Selection for Crystallization: The ideal solvent system will have high solubility for Cephalexin at elevated temperatures and low solubility at lower temperatures, allowing for high recovery. Conversely, the impurity should ideally remain soluble in the mother liquor. bia.si

Cooling and Antisolvent Crystallization: Controlled cooling of a saturated solution is a common method to induce crystallization. Antisolvent crystallization, where a solvent in which Cephalexin is insoluble is added to the solution, is another effective technique.

Seeding: Introducing seed crystals can control the crystal size and morphology, and can help prevent the spontaneous nucleation of impurities. mt.com

Washing: After filtration, washing the filter cake with an appropriate solvent is crucial to remove residual mother liquor containing dissolved impurities. bia.si

Recent studies have shown that certain impurities can co-precipitate with the desired product. rsc.org In such cases, techniques like slurry aging or temperature cycling can be employed to improve the purity of the final product. rsc.org

Optimization of Reaction Conditions in Cephalexin Synthesis

Temperature, pH, and Catalyst Control

Application of Quality by Design (QbD) Principles

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control based on sound science and quality risk management. nih.goveuropa.eu Implementing QbD principles is essential for effectively controlling this compound.

The core elements of a QbD approach include:

Quality Target Product Profile (QTPP): Defining the desired quality characteristics of the final Cephalexin product, including a stringent limit for Impurity C. nih.govpda.org

Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.govpda.org For Cephalexin, the level of Impurity C is a CQA.

Critical Process Parameters (CPPs): Identifying the process parameters that have a significant impact on the CQAs. nih.gov For the control of Impurity C, CPPs would include reaction temperature, pH, and raw material attributes.

Design Space: Establishing a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. mfds.go.krpqri.org Operating within the design space is not considered a change and provides manufacturing flexibility.

Control Strategy: Designing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov This includes raw material controls, in-process controls, and final product testing.

By applying QbD, manufacturers can gain a deeper understanding of the factors that influence the formation of this compound and implement a robust control strategy to consistently produce high-quality Cephalexin. This proactive approach to quality management is superior to relying solely on end-product testing. pda.org

Risk Assessment for Impurity Formation

A thorough risk assessment is the foundation for developing an effective control strategy for this compound. This impurity, also known as Phenylglycylcefalexin, is a dimer-like structure that can arise during the synthesis process or from degradation. researchgate.netnih.govfrontiersin.org The primary risk factors for its formation are linked to the manufacturing process parameters and the chemical environment to which Cephalexin is exposed.

The synthesis of Cephalexin typically involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated derivative of D-(-)-α-phenylglycine. google.com The formation of Impurity C can occur under specific reaction conditions. A risk assessment identifies the process steps and parameters that could lead to its generation.

Key Risk Factors for Impurity C Formation:

Reaction Conditions: The condensation step is a critical point where over-reaction or side reactions can lead to the formation of dimeric impurities like Impurity C. Parameters such as temperature, reaction time, pH, and the molar ratio of reactants must be carefully controlled.

Degradation: Cephalexin can degrade under various stress conditions, including exposure to acidic or alkaline pH, heat, and light, potentially forming Impurity C among other degradants. researchgate.netnih.govajrconline.org Forced degradation studies are essential to understand these pathways and identify the conditions that promote the formation of Impurity C. researchgate.netresearchgate.net

Downstream Processing: Purification steps, particularly crystallization, are critical for removing impurities. However, if not properly designed, these steps can lead to the co-precipitation or inclusion of impurities within the final active pharmaceutical ingredient (API) crystals. rsc.org

A systematic risk assessment, such as a Failure Mode and Effects Analysis (FMEA), helps to rank these risks based on their severity, probability of occurrence, and detectability. This analysis guides the development of a robust control strategy focused on the most critical process parameters.

Table 1: Example Risk Assessment for this compound Formation

| Process Step | Potential Failure Mode (Cause) | Potential Effect | Risk Mitigation Approach |

|---|---|---|---|

| Synthesis (Condensation) | Excess activated D-phenylglycine; prolonged reaction time; suboptimal temperature/pH. | Formation of over-acylated product (Impurity C). | Strict control of stoichiometry, reaction time, temperature, and pH. |

| Work-up/Isolation | Inappropriate pH adjustment; high temperatures during solvent removal. | Degradation of Cephalexin to form Impurity C and others. | Optimization of pH and temperature profiles during work-up procedures. |

| Crystallization | Suboptimal solvent system; improper cooling rate; high impurity concentration in mother liquor. | Co-precipitation or incorporation of Impurity C into the Cephalexin crystal lattice. | Selection of an appropriate solvent system to maximize solubility differences; controlled cooling profiles. rsc.org |

| Drying | Excessive temperature or prolonged drying time. | Thermal degradation of the API leading to impurity formation. | Validation of drying parameters to ensure impurity levels remain within limits. |

Design Space Definition for Impurity Control

Based on the principles of Quality by Design (QbD) outlined in the ICH Q8 guideline, a design space is established to ensure that the manufacturing process consistently produces Cephalexin with controlled levels of Impurity C. qualio.comich.org The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. ich.org

To define the design space for Impurity C control, manufacturers must first identify the Critical Process Parameters (CPPs) that impact its formation and clearance. This is achieved through systematic studies, such as design of experiments (DoE).

Key Steps in Defining the Design Space:

Link CPPs to CQAs: Experiments are designed to establish a quantitative relationship between CPPs (e.g., reaction temperature, pH, solvent ratios in crystallization) and the final concentration of Impurity C. ich.org

Establish the Design Space: The acceptable ranges for the identified CPPs are defined. Operating within these ranges ensures that the level of Impurity C will consistently meet its acceptance criteria. govinfo.gov For example, the design space for crystallization might define a specific range for cooling rate and anti-solvent addition that maximizes the removal of Impurity C. rsc.org

Utilize Purge Factor Calculations: A key element in justifying the control strategy is the concept of a "purge factor," which quantifies the removal of an impurity by specific process steps (e.g., crystallization, washing). scientificupdate.comveeprho.com By demonstrating that the manufacturing process has a high purge factor for Impurity C, a manufacturer can provide assurance that the impurity will be effectively removed to negligible levels in the final API. youtube.comacs.org This is a science- and risk-based approach endorsed by guidelines like ICH M7 for controlling potentially mutagenic impurities, and the principle is applicable to other impurities as well. scientificupdate.com

Table 2: Example Parameters for a Design Space to Control Impurity C

| Unit Operation | Critical Process Parameter (CPP) | Design Space Range | Justification |

|---|---|---|---|

| Condensation Reaction | Temperature | 15°C - 25°C | Lower temperatures minimize the rate of side reactions leading to Impurity C. |

| pH | 6.5 - 7.5 | Maintains stability of the beta-lactam ring and controls reaction kinetics. | |

| Crystallization | Solvent Composition (e.g., Water:Acetone ratio) | 1:2 to 1:3 | Optimizes the differential solubility between Cephalexin and Impurity C, enhancing purge. |

Process Analytical Technology (PAT) for Real-time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. sielc.com The implementation of PAT is crucial for monitoring and controlling the levels of this compound in real-time.

By monitoring CPPs and CQAs during the process, PAT enables a shift from testing quality into the final product to building quality into the manufacturing process. ich.org

PAT Tools for Monitoring Impurity C:

In-line/On-line High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. researchgate.netresearchgate.net On-line HPLC systems can be integrated into the process to automatically sample the reaction mixture or mother liquor during crystallization. This provides real-time data on the concentration of Impurity C, allowing for immediate process adjustments if levels deviate from the expected trend.

Spectroscopic Techniques (NIR, Raman): Near-infrared (NIR) and Raman spectroscopy are non-destructive techniques that can be used for real-time monitoring of chemical reactions and crystallization processes. nih.gov Probes can be inserted directly into reactors or crystallizers to monitor the conversion of reactants, the formation of the product, and potentially the build-up of impurities. A chemometric model would be developed to correlate the spectral data with the concentration of Impurity C.

Process Imaging: Tools like Focused Beam Reflectance Measurement (FBRM) and particle imaging can monitor crystallization in real-time. These tools can detect the co-precipitation of impurities that may have a different crystal morphology from the main API, providing an early warning of potential contamination. rsc.org

In-Process Control and Finished Product Release Testing

A robust system of in-process controls and final product testing is essential to verify that the levels of this compound are consistently within acceptable limits. ich.orgeuropa.eu

Monitoring of Impurity C Levels During Manufacturing Stages

Monitoring Impurity C at various stages of the manufacturing process provides assurance that the process is performing as expected and that the control strategy is effective.

Key Monitoring Stages:

Post-Condensation Reaction: A sample of the crude reaction mixture is typically analyzed to determine the initial level of Impurity C formed during the synthesis. This provides a baseline and verifies that the reaction was performed under control.

During Crystallization: The mother liquor (the liquid remaining after crystallization) is analyzed to determine the amount of Impurity C that has been purged from the solid product. High levels in the mother liquor and low levels in the isolated solid indicate an efficient purification step.

After Drying: The final, dried API is tested to confirm that no significant degradation occurred during the drying step.

The primary analytical method for this monitoring is a validated, stability-indicating HPLC method, typically with UV detection at a wavelength around 254 nm. researchgate.netajrconline.org

Establishment of In-Process Control Limits

In-process control (IPC) limits are established for intermediate stages of the process to ensure that the final product will meet its specification. These limits are not necessarily the same as the final release specifications but are set based on the process's demonstrated capability to remove the impurity in subsequent steps. ich.org

The establishment of IPC limits for Impurity C involves:

Process Capability Analysis: Data from development and validation batches are used to understand the normal variation of Impurity C levels at each control point.

Purge Capability: The IPC limit for a given stage is set based on the known clearance (purge factor) of the impurity in the following steps. For instance, if the crystallization step is shown to reduce the impurity level by a factor of 10 (a purge factor of 10), the IPC limit for the crude material entering crystallization can be set at a level 10 times higher than the final specification. youtube.comacs.org

Statistical Process Control (SPC): Control charts can be used to monitor the level of Impurity C at in-process stages over time. sielc.com Any trend towards an established action or alert limit would trigger an investigation and corrective action before the process goes out of control.

By implementing these comprehensive mitigation and control strategies, pharmaceutical manufacturers can ensure the consistent production of high-quality Cephalexin that meets all regulatory requirements for purity, particularly with respect to Impurity C.

Regulatory Frameworks and Compliance for Cephalexin Impurities

International Council for Harmonisation (ICH) Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are globally recognized and implemented by regulatory authorities. ich.org Several of these guidelines are directly applicable to the management of Cephalexin (B21000) Impurity C.

ICH Q3A(R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline establishes the thresholds for the reporting, identification, and qualification of impurities in new drug substances. europa.eu These thresholds are determined based on the maximum daily dose of the drug. ich.org For any impurity present in a new drug substance at a level exceeding the identification threshold, its structure must be determined. researchgate.net Furthermore, any degradation product observed in stability studies at a level greater than the identification threshold also requires identification. ich.org

The guideline outlines a decision tree for identification and qualification of impurities. europa.eu Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If an impurity's level exceeds the qualification threshold, its safety must be justified. ich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) Guideline ich.org

ICH Q3B(R2): Impurities in New Drug Products

Complementing ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. ich.orgeuropa.eu It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. ich.org Similar to Q3A(R2), this guideline provides thresholds for reporting, identification, and qualification of degradation products in the finished product. ich.orgfda.gov

The acceptance criteria for a degradation product should consider its qualified level, its increase during stability studies, and the proposed shelf life of the drug product. fda.gov Any degradation product observed during stability studies at the recommended storage condition and present at a level greater than the identification threshold must be identified. fda.gov

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.10% | 0.10% | 0.15% |

TDI: Total Daily Intake. Source: ICH Q3B(R2) Guideline ich.org

ICH Q1A(R2): Stability Testing of New Drug Substances and Products

The ICH Q1A(R2) guideline is fundamental to understanding the stability profile of a drug substance and product, which includes the formation of degradation impurities like Cephalexin Impurity C. ich.orgich.org This guideline mandates stress testing to identify likely degradation products, which in turn helps in developing and validating suitable analytical methods. researchgate.netresearchgate.net It also defines the conditions for long-term, intermediate, and accelerated stability studies, which are essential for determining the shelf-life and storage conditions. ich.orgamsbiopharma.commemmert.com Data from these stability studies are crucial for setting acceptance criteria for impurities. fda.gov

ICH Q7: Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients

ICH Q7 provides guidance on Good Manufacturing Practices (GMP) for APIs, ensuring their quality and purity. ich.org A key aspect of ICH Q7 is the control of impurities during the manufacturing process. ich.org This includes the establishment of appropriate controls for raw materials, production processes, and packaging to minimize the formation of impurities. ich.org For highly sensitizing materials like cephalosporins, ICH Q7 recommends dedicated production areas to prevent cross-contamination. fda.gov The guideline also emphasizes the importance of a quality management system to ensure that APIs meet their specified requirements. ich.orgeuropa.eu

Pharmacopoeial Standards and Monographs for Cephalexin

Pharmacopoeias provide legally binding standards for the quality of medicines. The European Pharmacopoeia (EP) includes a specific monograph for Cephalexin that outlines the requirements for its quality, including limits for impurities.

United States Pharmacopeia (USP) Specifications